

# Application Notes & Protocols: Delivery Systems for Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |  |
|----------------------|---------------------|-----------|--|--|--|--|
| Compound Name:       | Antifungal agent 26 |           |  |  |  |  |
| Cat. No.:            | B12416086           | Get Quote |  |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amphotericin B (AmB) is a broad-spectrum polyene antifungal agent, highly effective against a range of systemic fungal infections.[1] However, its clinical application is often limited by poor aqueous solubility and significant dose-dependent toxicities, particularly nephrotoxicity.[2] These limitations arise from AmB's mechanism of action, which involves binding to ergosterol in fungal cell membranes, creating pores that lead to cell death.[1][3][4] Unfortunately, it can also bind to cholesterol in mammalian cell membranes, causing similar damage and leading to adverse effects.[2][3][5]

To mitigate these challenges, various drug delivery systems have been developed. These systems aim to improve AmB's solubility, alter its pharmacokinetic profile, and enhance its therapeutic index by selectively targeting fungal cells or reducing exposure to healthy tissues. This document provides an overview of common delivery systems for AmB, quantitative data for comparison, and detailed protocols for their preparation and characterization.

## **Overview of Amphotericin B Delivery Systems**

Novel drug delivery systems for antifungal agents like AmB are designed to overcome issues such as poor solubility, low bioavailability, and drug-related toxicities.[6][7][8] Nanotechnology-based carriers, including liposomes and polymeric nanoparticles, are at the forefront of these efforts.[6][7] These carriers can encapsulate the drug, protecting it from degradation and controlling its release, which can lead to reduced toxicity and improved efficacy.[6][9]



- Liposomal Formulations: Liposomes are vesicles composed of one or more lipid bilayers.[3] Liposomal AmB formulations, such as AmBisome®, have demonstrated reduced nephrotoxicity compared to conventional AmB deoxycholate.[5][10] The liposome structure is thought to alter the drug's distribution in the body, decreasing its accumulation in the kidneys. [5]
- Nanoparticle Formulations: Polymeric nanoparticles (PNPs) and solid lipid nanoparticles
  (SLNs) offer another promising avenue for AmB delivery.[6][7] These systems can be
  engineered to control particle size, surface charge, and drug release characteristics. For
  example, PLGA and PLGA-PEG nanoparticles have been shown to effectively encapsulate
  AmB with high efficiency.[11]

## **Data Presentation: Comparison of Delivery Systems**

The following tables summarize key quantitative data for different AmB delivery systems based on published literature.

Table 1: Physicochemical Properties of Amphotericin B Formulations



| Formulation<br>Type        | Carrier<br>Composition                                     | Particle Size<br>(nm) | Zeta Potential<br>(mV) | Reference |
|----------------------------|------------------------------------------------------------|-----------------------|------------------------|-----------|
| Polymeric<br>Nanoparticles | Chitosan/Dextran<br>Sulfate                                | 600-800               | -32                    | [12]      |
| Polymeric<br>Nanoparticles | PLGA                                                       | 189.5 ± 90            | Not Reported           |           |
| Polymeric<br>Nanoparticles | PLGA-PEG                                                   | 169 ± 6.9             | Not Reported           | [11]      |
| Liposomes                  | Hydrogenated<br>Soy<br>Phosphatidylchol<br>ine/Cholesterol | 115-364               | Not Reported           |           |
| Silver<br>Nanoparticles    | Amphotericin B (as reducing/capping agent)                 | ~7                    | Not Reported           | [13]      |

Table 2: Drug Loading and Encapsulation Efficiency



| Formulation<br>Type        | Carrier<br>Composition                                     | Encapsulation Efficiency (%) | Drug Loading<br>(%)         | Reference |
|----------------------------|------------------------------------------------------------|------------------------------|-----------------------------|-----------|
| Polymeric<br>Nanoparticles | Chitosan/Dextran<br>Sulfate                                | Up to 65%                    | Not Reported                | [12]      |
| Magnetic<br>Nanoparticles  | Bacterial<br>Magnetosomes<br>with Poly-L-<br>lysine        | 52.7 ± 2.1%                  | 25.3 ± 1.9 μg per<br>100 μg | [14]      |
| Polymeric<br>Nanoparticles | PLGA                                                       | 94.0 ± 1.3%                  | Not Reported                |           |
| Polymeric<br>Nanoparticles | PLGA-PEG                                                   | 92.8 ± 2.9%                  | Not Reported                | [11]      |
| Liposomes                  | Hydrogenated<br>Soy<br>Phosphatidylchol<br>ine/Cholesterol | >85%                         | 0.05 mg AmB/mg<br>lipid     |           |

## Signaling Pathways and Experimental Workflows Mechanism of Action of Amphotericin B

Amphotericin B's primary mechanism of action is the disruption of the fungal cell membrane. It binds with high affinity to ergosterol, a sterol unique to fungal membranes, forming transmembrane channels.[3][4] This leads to an increase in membrane permeability, causing leakage of essential monovalent ions like K+, Na+, and H+, which ultimately results in fungal cell death.[3][4][5]



## Mechanism of Action of Amphotericin B Amphotericin B Binds to Ergosterol (Fungal Cell Membrane) AmB-Ergosterol Complex Induces Transmembrane Pore Formation Causes Ion Leakage (K+, Na+, H+) Leads to Fungal Cell Death

Click to download full resolution via product page

Caption: Mechanism of Amphotericin B action on fungal cells.

# **Experimental Workflow for Delivery System Development**



The development and evaluation of a novel drug delivery system for an antifungal agent follows a logical progression from formulation to in vitro and in vivo testing.





Click to download full resolution via product page

Caption: Experimental workflow for antifungal delivery system development.

## **Experimental Protocols**

## Protocol 4.1: Preparation of Liposomal Amphotericin B (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes encapsulating AmB.

#### Materials:

- Hydrogenated Soy Phosphatidylcholine (HSPC)
- Cholesterol
- · Amphotericin B
- Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- Lipid Film Formation:
  - Dissolve HSPC, cholesterol, and AmB in the chloroform/methanol mixture in a round-bottom flask.[15] The molar ratio of lipids can be varied, for example, 7:2
     HSPC:cholesterol.[15]
  - Attach the flask to a rotary evaporator.



- Rotate the flask in a water bath (e.g., 60-65°C) under reduced pressure to evaporate the organic solvents.
- Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.[16]
- Hydration:
  - Hydrate the lipid film by adding pre-warmed (65°C) PBS buffer to the flask.[16]
  - Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).[16]
- Size Reduction (Sonication & Extrusion):
  - To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator.
  - For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder.
- Purification:
  - To remove unencapsulated AmB, the liposome suspension can be purified by dialysis or size exclusion chromatography.

## **Protocol 4.2: Determination of Encapsulation Efficiency**

This protocol outlines the steps to quantify the amount of AmB successfully encapsulated within the delivery system.

#### Materials:

- AmB-loaded formulation
- Appropriate solvent to dissolve the formulation and release the drug (e.g., methanol)
- Centrifugal filter units (e.g., Amicon® Ultra)



- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 column

#### Procedure:

- Separation of Free Drug:
  - Take a known volume of the AmB-loaded formulation.
  - Separate the unencapsulated (free) AmB from the encapsulated drug. This can be done
    by centrifuging the sample using a centrifugal filter unit. The filtrate will contain the free
    drug.
- Quantification of Total Drug:
  - Take an equal volume of the original (un-centrifuged) formulation.
  - Disrupt the carriers to release the encapsulated drug. For liposomes or polymeric nanoparticles, this can be achieved by adding a solvent like methanol.[16]
- HPLC Analysis:
  - Quantify the concentration of AmB in both the "free drug" sample and the "total drug" sample using a validated HPLC method.[15][16]
  - A typical mobile phase could be a mixture of acetonitrile and water, with detection at approximately 405 nm.[17]
- Calculation:
  - Calculate the Encapsulation Efficiency (EE) using the following formula:
    - EE (%) = [(Total Drug Free Drug) / Total Drug] x 100

## **Protocol 4.3: In Vitro Drug Release Study**

This protocol describes how to assess the release profile of AmB from the delivery system over time.



#### Materials:

- AmB-loaded formulation
- Release medium (e.g., PBS with a solubilizing agent like γ-cyclodextrin to maintain sink conditions).[18][19][20]
- Dialysis tubing or a USP 4 flow-through cell apparatus.[18][19]
- Shaking incubator or water bath
- HPLC system

#### Procedure:

- Setup:
  - Place a known amount of the AmB formulation into a dialysis bag with a specific molecular weight cut-off (MWCO).
  - Submerge the dialysis bag in a known volume of the release medium.
  - Place the entire setup in a shaking water bath at 37°C to simulate physiological temperature.
- Sampling:
  - At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.[16]
  - Replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[16]
- Analysis:
  - Quantify the concentration of AmB in the collected samples using HPLC.
- Data Analysis:



- Calculate the cumulative percentage of drug released at each time point.
- Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

## **Protocol 4.4: Hemolysis Assay for Biocompatibility**

This assay is used to evaluate the biocompatibility of the delivery system by measuring its potential to damage red blood cells (RBCs).[21]

#### Materials:

- Freshly collected whole blood (e.g., human or rat) with an anticoagulant (e.g., EDTA).[21]
- Phosphate Buffered Saline (PBS)
- Test formulation at various concentrations
- Positive control: Triton X-100 (1% v/v) or distilled water (causes 100% hemolysis).[22][23]
- Negative control: PBS (causes 0% hemolysis)
- Centrifuge
- UV-Vis spectrophotometer or plate reader

### Procedure:

- RBC Preparation:
  - Centrifuge the whole blood to separate the RBCs from the plasma.
  - Wash the RBC pellet several times with PBS until the supernatant is clear.
  - Resuspend the washed RBCs in PBS to prepare a diluted RBC suspension (e.g., 2% v/v).
- Incubation:
  - In separate microcentrifuge tubes, add the RBC suspension to:



- Different concentrations of the test formulation.
- The positive control.
- The negative control.
- Incubate all samples at 37°C for a specified time (e.g., 1-2 hours).[23]
- Measurement:
  - After incubation, centrifuge the tubes to pellet the intact RBCs.[24]
  - Carefully collect the supernatant, which contains hemoglobin released from lysed cells.
     [24]
  - Measure the absorbance of the supernatant at a wavelength of 541 nm using a spectrophotometer.[23] Higher absorbance indicates greater hemolysis.
- Calculation:
  - Calculate the percentage of hemolysis for each sample using the following formula:
    - Hemolysis (%) = [(Abs sample Abs negative) / (Abs positive Abs negative)] x 100

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Amphotericin B StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 4. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 5. Amphotericin B Wikipedia [en.wikipedia.org]

### Methodological & Application





- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. Current Insights on Antifungal Therapy: Novel Nanotechnology Approaches for Drug Delivery Systems and New Drugs from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPHOTERICIN B liposomal injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and characterization of amphotericin B-chitosan-dextran sulfate nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amphotericin B-silver hybrid nanoparticles: synthesis, properties and antifungal activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rapid and simple preparation of amphotericin B-loaded bacterial magnetite nanoparticles RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Characterization of amphotericin B liposome formulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Encapsulation and Release of Amphotericin B from an ABC Triblock Fluorous Copolymer
   PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN102980963B Method for determining drug encapsulation efficiency in liposomes Google Patents [patents.google.com]
- 18. development-of-a-flow-through-usp-4-apparatus-drug-release-assay-for-the-evaluation-of-amphotericin-b-liposome Ask this paper | Bohrium [bohrium.com]
- 19. Development of a flow-through USP 4 apparatus drug release assay for the evaluation of amphotericin B liposome PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nucro-technics.com [nucro-technics.com]
- 22. Hemolysis | Cyprotex ADME-Tox Solutions Evotec [evotec.com]
- 23. Hemolysis Assay [protocols.io]
- 24. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes & Protocols: Delivery Systems for Amphotericin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416086#antifungal-agent-26-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com